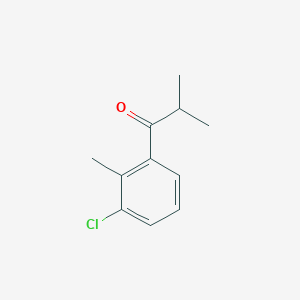

3'-Chloro-2,2'-dimethylpropiophenone

Description

Contextualization within Halogenated Aromatic Ketone Chemistry

Halogenated aromatic ketones are a class of organic compounds that feature a ketone functional group and at least one halogen atom attached to an aromatic ring. These compounds are of significant interest to chemists due to the interplay of the electronic effects of the carbonyl group and the halogen substituent(s). The ketone group is an electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution and directing incoming substituents to the meta position. Halogens, while also deactivating due to their inductive electron-withdrawing effect, are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. quora.com This dichotomy of electronic effects makes the reactivity of halogenated aromatic ketones a rich area for investigation.

3'-Chloro-2,2'-dimethylpropiophenone, with its chlorine atom at the meta position relative to the propiophenone (B1677668) side chain, is a specific example within this class. The presence of the bulky tert-butyl group attached to the carbonyl introduces significant steric hindrance, which can influence its reactivity and conformational preferences. The study of such molecules allows for a deeper understanding of how different structural features collectively impact the chemical behavior of a compound.

Historical Development of Propiophenone Synthesis and Reactivity Studies

The synthesis of propiophenones and their derivatives has a long history, with the Friedel-Crafts acylation being a cornerstone method. doubtnut.com This reaction, first discovered in 1877, involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. For instance, the acylation of chlorobenzene (B131634) with propionyl chloride would be a classical approach to synthesizing a chloropropiophenone. youtube.com The reaction of chlorobenzene with acetyl chloride in the presence of aluminum chloride, a similar transformation, yields a mixture of ortho- and para-chloroacetophenone, with the para isomer being the major product due to reduced steric hindrance. youtube.comvedantu.com

Another significant advancement in ketone synthesis has been the development of vapor-phase cross-decarboxylation processes. This method involves reacting a carboxylic acid with another carboxylic acid at high temperatures over a catalyst. While this has been an attractive alternative for the industrial production of some ketones, it can lead to the formation of byproducts that are difficult to separate. youtube.com

More contemporary methods for the synthesis of specific propiophenone derivatives continue to be developed. For this compound, a documented synthesis involves the reaction of 3-chlorobenzonitrile (B1581422) with the Grignard reagent, tert-butylmagnesium chloride, in the presence of a copper(I) chloride catalyst. This method provides a targeted route to this specific isomer. wikipedia.org

Theoretical Frameworks for Understanding Aromatic Substitution Patterns in Phenyl Propiophenones

The substitution pattern on the aromatic ring of a phenyl propiophenone is governed by the electronic properties of the substituents already present on the ring. uci.edu These effects are broadly categorized as inductive effects and resonance effects.

Inductive Effect: This is the transmission of charge through sigma bonds. The chlorine atom in this compound is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the entire aromatic ring towards further electrophilic substitution. libretexts.org The alkyl group of the propiophenone chain has a weak electron-donating inductive effect (+I effect).

The propiophenone group itself is a deactivating group due to the electron-withdrawing nature of the carbonyl. It directs incoming electrophiles to the meta position. In the case of an unsubstituted phenyl propiophenone undergoing electrophilic aromatic substitution, the incoming electrophile would preferentially add to the meta position. When the ring is already substituted, as in this compound, the directing effects of both the chloro and the propiophenone groups must be considered.

Research Gaps and the Rationale for Dedicated Investigation of this compound

While the general principles of halogenated aromatic ketone chemistry are well-established, a detailed survey of the scientific literature reveals a notable lack of dedicated research focused specifically on this compound. Much of the existing data is on related compounds, and information about the unique properties and reactivity of this specific molecule is sparse.

This presents several research gaps and a clear rationale for its dedicated investigation:

Detailed Reactivity Studies: There is a need for comprehensive studies on the reactivity of this compound. How does the interplay of the meta-chloro substituent and the bulky 2,2-dimethylpropyl group influence its participation in various organic reactions, such as further electrophilic substitutions, nucleophilic additions to the carbonyl group, and reductions?

Spectroscopic and Structural Characterization: While basic analytical data likely exists in chemical catalogs, in-depth spectroscopic analysis (e.g., advanced NMR techniques, X-ray crystallography) could provide valuable insights into its solid-state conformation and the electronic environment of the molecule.

Theoretical Modeling: Computational studies could be employed to model its electronic structure, predict its reactivity, and rationalize experimental observations. This could include calculations of molecular orbital energies, electrostatic potential maps, and transition states for various reactions.

Potential Applications: The unique substitution pattern of this compound may impart interesting biological or material properties. Screening for potential applications in medicinal chemistry or materials science could be a fruitful area of research.

A dedicated investigation into this compound would not only fill a void in the chemical literature but also contribute to a more nuanced understanding of the structure-property relationships within the broader class of halogenated aromatic ketones.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloro-2-methylphenyl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-7(2)11(13)9-5-4-6-10(12)8(9)3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXDCTRSGASHAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 2,2 Dimethylpropiophenone

Retrosynthetic Analysis of the 3'-Chloro-2,2'-dimethylpropiophenone Molecular Structure

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. fiveable.mechemistry.coachamazonaws.com For this compound, the primary disconnection strategy involves cleaving the carbon-carbon bond between the carbonyl group and the aromatic ring. This leads to two main synthons: a 3-chlorophenyl synthon and a pivaloyl synthon.

A primary disconnection (Route A) breaks the bond between the carbonyl carbon and the 3-chlorophenyl ring, suggesting a Friedel-Crafts acylation or a related reaction. This approach identifies 1-chloro-3-methylbenzene (or a derivative) and pivaloyl chloride as potential starting materials. A second key disconnection (Route B) also targets the same C-C bond but considers the formation via an organometallic coupling reaction. This retrosynthetic path leads to precursors such as a 3-chlorophenyl organometallic reagent (e.g., Grignard or organozinc) and a pivaloyl electrophile, or a 3-chlorophenyl electrophile and a pivaloyl organometallic equivalent.

Classical and Modern Approaches to the Synthesis of Sterically Hindered Aryl Ketones

The synthesis of sterically hindered aryl ketones like this compound often requires specialized methods to overcome the steric hindrance that can impede traditional reactions. Both classical and modern synthetic strategies have been employed to address this challenge.

Friedel-Crafts Acylation: Exploration of Substrate Scope and Regioselectivity

Friedel-Crafts acylation is a fundamental method for the synthesis of aryl ketones, involving the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. organic-chemistry.org The reaction of a substituted benzene (B151609), such as m-chlorotoluene, with pivaloyl chloride would be a direct approach to this compound.

However, the regioselectivity of this reaction is a critical consideration. The chloro and methyl groups on the aromatic ring direct the incoming acyl group to specific positions. The methyl group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, albeit a deactivating one. In the case of m-chlorotoluene, the incoming electrophile would be directed to positions 2, 4, and 6. The steric bulk of the pivaloyl group would likely favor substitution at the less hindered positions. Specifically, acylation is expected to occur predominantly at the 4- and 6-positions, with the 2-position being sterically disfavored.

| Catalyst | Solvent | Temperature (°C) | Major Isomer(s) | Reference |

| AlCl₃ | CS₂ | 0 - 5 | 4- and 6-acylated products | General Friedel-Crafts knowledge |

| FeCl₃ | Dichloromethane | Room Temp | 4- and 6-acylated products | researchgate.net |

| ZnCl₂ | Nitrobenzene | 25 | 4- and 6-acylated products | organic-chemistry.org |

An interesting aspect of using pivaloyl chloride in Friedel-Crafts reactions is its potential to undergo decarbonylation to form the stable tert-butyl carbocation, which can then lead to Friedel-Crafts alkylation as a side reaction. This is particularly relevant when using strong Lewis acids and higher temperatures.

Organometallic Coupling Reactions for Carbon-Carbon Bond Formation

Modern synthetic chemistry offers a powerful arsenal of organometallic coupling reactions that provide versatile and often more selective routes to C-C bond formation compared to classical methods.

The addition of a Grignard reagent to a suitable acylating agent is a widely used method for ketone synthesis. To avoid the common problem of over-addition to form a tertiary alcohol, specialized acylating agents are employed. The Weinreb amide (N-methoxy-N-methylamide) is a particularly effective reagent in this context. googleapis.comchemrxiv.org

The synthesis of this compound via this method would involve the preparation of the 3-chlorophenyl Grignard reagent (3-chlorophenylmagnesium bromide) and its reaction with N-methoxy-N-methylpivalamide. The chelation-stabilized tetrahedral intermediate formed during the reaction prevents the addition of a second equivalent of the Grignard reagent, leading to the desired ketone upon workup.

A direct synthesis of this compound has been reported via the reaction of 3-chlorobenzonitrile (B1581422) with tert-butylmagnesium chloride, which can be considered a Grignard-type addition to a nitrile followed by hydrolysis.

| Grignard Reagent | Acylating Agent | Catalyst/Conditions | Yield (%) | Reference |

| 3-Chlorophenylmagnesium bromide | N-methoxy-N-methylpivalamide | THF, -78 °C to rt | High (expected) | General Weinreb synthesis principles |

| tert-Butylmagnesium chloride | 3-Chlorobenzonitrile | CuCl, THF, reflux | 87 | chemrxiv.org |

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide. organic-chemistry.orgmdpi.com For the synthesis of the target ketone, one could envision the coupling of 3-chlorophenylboronic acid with pivaloyl chloride. While the coupling of acyl chlorides is feasible, it can be challenging due to competing side reactions.

| Aryl Halide/Boronic Acid | Coupling Partner | Catalyst | Ligand | Base | Yield (%) | Reference |

| 3-Chlorophenylboronic acid | Pivaloyl chloride | Pd(PPh₃)₄ | - | K₂CO₃ | Moderate (expected) | |

| 3-Bromo-1-chlorobenzene | Pivaloylboronic acid pinacol ester | Pd(dppf)Cl₂ | - | Cs₂CO₃ | Moderate (expected) | General Suzuki coupling principles |

The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. researchgate.netorganic-chemistry.orgmdpi.comrsc.orgyoutube.com While not a direct method for ketone synthesis from an acyl chloride, it could be used to synthesize a precursor which is then oxidized to the target ketone.

The Negishi coupling utilizes an organozinc reagent, which is generally more reactive than the corresponding organoboron compound. nih.gov The reaction of 3-chlorophenylzinc chloride with pivaloyl chloride in the presence of a palladium catalyst would be a plausible route.

| Organozinc Reagent | Acyl Halide | Catalyst | Ligand | Yield (%) | Reference |

| 3-Chlorophenylzinc chloride | Pivaloyl chloride | Pd(PPh₃)₄ | - | Good (expected) | General Negishi coupling principles |

| tert-Butylzinc chloride | 3-Chlorobenzoyl chloride | Pd(dppf)Cl₂ | - | Good (expected) | thieme-connect.de |

Palladium-Catalyzed Decarbonylative Coupling Strategies

A more recent and innovative approach involves the palladium-catalyzed decarbonylative coupling of aroyl chlorides with organometallic reagents. nih.govnih.govresearchgate.net In this strategy, the acyl chloride first undergoes oxidative addition to a low-valent palladium complex, followed by decarbonylation to form an arylpalladium species. This intermediate can then participate in a cross-coupling reaction with an appropriate partner. For the synthesis of this compound, one could consider the decarbonylative coupling of 3-chlorobenzoyl chloride with a tert-butyl organometallic reagent.

| Aroyl Chloride | Organometallic Reagent | Catalyst | Ligand | Additive | Yield (%) | Reference |

| 3-Chlorobenzoyl chloride | tert-Butylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Moderate (expected) | chemrxiv.org |

| 3-Chlorobenzoyl chloride | (CH₃)₄Sn | PdCl₂(PPh₃)₂ | - | - | Moderate (expected) | General decarbonylative coupling principles |

Advanced Synthetic Strategies for Ketone Formation (e.g., Transition-Metal Catalysis, Oxidative Processes)

The formation of the propiophenone (B1677668) backbone is a critical step that can be achieved through several advanced methods. Transition-metal catalysis and oxidative processes represent two key modern strategies for constructing aryl ketones.

Transition-Metal Catalysis

Transition-metal-catalyzed reactions have become essential tools for forming carbon-carbon bonds, including the acylation of aromatic rings to produce ketones. rsc.org Palladium-catalyzed cross-coupling reactions are particularly versatile for this purpose. A common approach involves the coupling of an aryl halide or its equivalent with an acyl donor. For instance, palladium catalysts can facilitate the reaction between organoboronic acids and acyl chlorides or thiol esters to yield the corresponding aryl ketones. organic-chemistry.org Another powerful strategy is the directed C–H functionalization, where a pre-existing functional group on the aromatic ring directs a metal catalyst to a specific C-H bond for activation and subsequent acylation. nih.gov While many ketone-directed C-H functionalizations target the ortho position, specialized systems can achieve acylation at other sites. rsc.orgresearchgate.net

These catalytic methods offer high efficiency and functional group tolerance, providing a significant advantage over classical methods like Friedel-Crafts acylation. organic-chemistry.orgnih.gov

Table 1: Examples of Transition-Metal Catalyzed Ketone Synthesis

| Catalyst System | Reactants | Product Type |

|---|---|---|

| Pd(PPh₃)₂Cl₂ | Triazine Esters + Aryl Boronic Acids | Aryl Ketone |

| Palladium(0) | Boronic Acids + Geometrically Activated Amides | Aryl Ketone |

This table presents generalized examples of catalyst systems used for the synthesis of aryl ketones.

Oxidative Processes

Oxidative methods provide an alternative route to ketones, most commonly through the oxidation of secondary alcohols. study.comlibretexts.org In the context of synthesizing the core structure of the target molecule, the precursor 1-phenyl-2,2-dimethylpropan-1-ol would be oxidized to 2,2-dimethylpropiophenone. This transformation can be accomplished using a variety of oxidizing agents. ncert.nic.in

Common oxidizing agents include chromium-based reagents, such as potassium dichromate (K₂Cr₂O₇) or pyridinium chlorochromate (PCC), typically in an acidic medium. study.comlibretexts.org The oxidation process involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached, forming the carbonyl double bond. libretexts.org Unlike the oxidation of primary alcohols, which can proceed to carboxylic acids, the oxidation of secondary alcohols reliably stops at the ketone stage. study.comlibretexts.org

Table 2: Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent | Typical Conditions |

|---|---|

| Potassium Dichromate (K₂Cr₂O₇) | Acidified with dilute H₂SO₄, with heating |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) solvent |

This table summarizes common reagents and conditions for the oxidation of secondary alcohols to ketones.

Regioselective Halogenation Techniques for the Introduction of the 3'-Chloro Moiety

The introduction of the chlorine atom at the 3'-position (meta to the acyl group) on the aromatic ring requires precise control of regioselectivity. This can be achieved through several distinct chemical strategies.

Electrophilic Aromatic Chlorination: Directing Effects of Substituents

Direct chlorination of the 2,2-dimethylpropiophenone precursor is a straightforward approach that relies on the principles of electrophilic aromatic substitution. The outcome of this reaction is governed by the electronic properties of the acyl group already present on the ring. chemistrytalk.org

The 2,2-dimethylpropionyl group (-COC(CH₃)₃) is an electron-withdrawing group (EWG). It deactivates the aromatic ring towards electrophilic attack by pulling electron density away from the π-system through both inductive and resonance effects. wikipedia.org A key consequence of this deactivation is that it directs incoming electrophiles, such as the chloronium ion (Cl⁺), to the meta position. chemistrytalk.orgorganicchemistrytutor.com

This directing effect is explained by examining the stability of the carbocation intermediates (sigma complexes or arenium ions) formed during the reaction. When the electrophile attacks at the ortho or para positions, one of the resonance structures places the positive charge on the carbon atom directly attached to the electron-withdrawing carbonyl group. This arrangement is highly energetically unfavorable. In contrast, attack at the meta position ensures that the positive charge is never located adjacent to the carbonyl-bearing carbon, resulting in a more stable, lower-energy intermediate. organicchemistrytutor.comyoutube.com Therefore, the reaction proceeds preferentially through the meta pathway.

Table 3: Reagents for Electrophilic Aromatic Chlorination

| Chlorinating Agent | Catalyst / Conditions |

|---|---|

| Chlorine (Cl₂) | Lewis Acid (e.g., AlCl₃, FeCl₃) |

| Sulfuryl Chloride (SO₂Cl₂) | Lewis Acid or Radical Initiator |

This table lists common reagent systems for the electrophilic chlorination of aromatic compounds.

Metal-Catalyzed Directed C-H Functionalization for Halogenation

Transition metal-catalyzed C-H functionalization represents a modern and powerful strategy for the selective installation of functional groups, including halogens, onto aromatic rings. beilstein-journals.org In many cases, a coordinating functional group on the substrate is used to direct the metal catalyst to a specific C-H bond, most commonly at the ortho position. rsc.orgresearchgate.net

However, achieving meta-selective C-H functionalization is a significant challenge that has been the focus of recent research. acs.org Specialized strategies have been developed to override the inherent ortho-directing nature of many functional groups. These methods often employ a "directing group" or template that positions the catalyst at a distance from the coordinating site, enabling functionalization at the more remote meta C-H bond. Palladium catalysis has been prominent in the development of these selective halogenation reactions, often using N-halosuccinimides as the halogen source. beilstein-journals.orgorganic-chemistry.org While applying this strategy specifically for the meta-chlorination of a propiophenone derivative would require a carefully designed system, it represents a cutting-edge approach to regioselective synthesis. acs.org

Transformation of Nitro or Amino Precursors to the Chloro Group

An alternative synthetic route involves starting with a precursor that already contains a functional group at the 3'-position, which can then be chemically transformed into the desired chloro group. The most common precursors for this strategy are 3'-amino or 3'-nitro derivatives of 2,2-dimethylpropiophenone.

From Amino Precursors via the Sandmeyer Reaction

The Sandmeyer reaction is a classical and highly reliable method for converting a primary aromatic amine into a halide. wikipedia.org The process involves two main steps: byjus.com

Diazotization : The precursor, 3'-amino-2,2'-dimethylpropiophenone, is treated with nitrous acid (generated in situ from sodium nitrite, NaNO₂, and a strong acid like HCl) at low temperatures (0–5 °C). This converts the amino group (-NH₂) into a diazonium salt group (-N₂⁺Cl⁻). jk-sci.com

Substitution : The resulting diazonium salt is then treated with a solution of copper(I) chloride (CuCl). This catalyzes the replacement of the diazonium group with a chlorine atom, with the concurrent release of nitrogen gas (N₂). byjus.comjk-sci.com The reaction proceeds through a radical mechanism. jk-sci.com

The Sandmeyer reaction is valued for its broad applicability and the high yields it can provide for the synthesis of aryl chlorides. nih.gov

From Nitro Precursors

A 3'-nitro derivative can also serve as a precursor. The traditional approach involves first reducing the nitro group (-NO₂) to an amino group (-NH₂), typically using reagents like tin (Sn) or iron (Fe) in acidic conditions, or through catalytic hydrogenation. The resulting 3'-amino compound is then subjected to the Sandmeyer reaction as described above.

More recently, methods for the direct conversion of a nitro group to a chloro group have been developed. One such advanced strategy is a visible-light-promoted denitrative chlorination. researchgate.net In this process, a chlorine radical can directly replace the nitro moiety, offering a more atom- and step-economical pathway from the nitro precursor to the final chlorinated product. researchgate.net

Table 4: Comparison of Methods for Introducing the 3'-Chloro Group

| Method | Precursor | Key Reagents | Mechanism |

|---|---|---|---|

| Electrophilic Chlorination | 2,2-Dimethylpropiophenone | Cl₂ / AlCl₃ | Electrophilic Aromatic Substitution |

| Sandmeyer Reaction | 3'-Amino-2,2'-dimethylpropiophenone | 1. NaNO₂, HCl 2. CuCl | Radical-Nucleophilic Aromatic Substitution |

This table provides a comparative summary of the main strategies for the regioselective chlorination to form this compound.

Mechanistic Investigations and Reaction Dynamics of 3 Chloro 2,2 Dimethylpropiophenone

Reaction Pathways for Carbonyl Group Transformations (e.g., Nucleophilic Additions, Reductions, Oxidations)

The carbonyl group is the most prominent functional group in 3'-Chloro-2,2'-dimethylpropiophenone, and its transformations are central to the compound's reactivity. These transformations primarily involve nucleophilic additions, reductions, and oxidations.

Nucleophilic Additions: The carbon atom of the carbonyl group is electrophilic and thus susceptible to attack by nucleophiles. Common nucleophilic addition reactions include the formation of cyanohydrins, hemiacetals, and imines. For instance, in the presence of a cyanide source, this compound can undergo nucleophilic addition to form a cyanohydrin derivative.

Reductions: The carbonyl group can be reduced to a secondary alcohol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent can sometimes influence the stereochemical outcome of the reaction, especially in chiral environments. A notable bio-catalyzed asymmetric reduction of a related compound, 3'-chloropropiophenone, to (S)-3-chloro-1-phenylpropanol has been reported, suggesting that similar stereoselective reductions could be possible for this compound. sigmaaldrich.com

Oxidations: While ketones are generally resistant to oxidation compared to aldehydes, they can be oxidized under harsh conditions, often leading to cleavage of the carbon-carbon bond adjacent to the carbonyl group. For example, the Baeyer-Villiger oxidation, using a peroxy acid, could potentially convert this compound into an ester.

A summary of potential carbonyl group transformations is presented in the table below.

| Transformation | Reagent/Condition | Product Type |

| Nucleophilic Addition | HCN/NaCN | Cyanohydrin |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Oxidation (Baeyer-Villiger) | Peroxy acid (e.g., m-CPBA) | Ester |

| Reductive Amination | NH₃, H₂, Catalyst | Amine |

Stereoelectronic Effects of the 2,2-Dimethylpropiophenone Scaffold on Reactivity

The 2,2-dimethylpropyl group, also known as a neopentyl group, attached to the carbonyl carbon, exerts significant stereoelectronic effects on the reactivity of this compound.

Steric Hindrance: The bulky tert-butyl group provides considerable steric hindrance around the carbonyl carbon. This can impede the approach of nucleophiles, thereby slowing down the rate of nucleophilic addition reactions compared to less hindered ketones. This steric bulk also influences the conformational preferences of the molecule, which can, in turn, affect reaction pathways.

Electronic Effects: The tert-butyl group is weakly electron-donating through induction. This effect slightly reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles.

Influence of the 3'-Chloro Substituent on Aromatic Ring Reactivity and Electron Density Distribution

The chlorine atom at the meta-position (3'-position) of the aromatic ring significantly influences the electron density distribution and reactivity of the entire molecule.

Inductive and Resonance Effects: Chlorine is an electronegative atom and therefore exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic aromatic substitution reactions. While chlorine also has a weak electron-donating resonance effect (+R) due to its lone pairs, the inductive effect is dominant. The meta-positioning of the chloro substituent primarily influences the electron density at the ortho and para positions relative to it.

Effect on Carbonyl Reactivity: The electron-withdrawing nature of the chloro substituent increases the electrophilicity of the carbonyl carbon. This is because the inductive effect is transmitted through the aromatic ring to the carbonyl group, making the carbon atom more electron-deficient and thus more susceptible to nucleophilic attack. This effect counteracts the weak electron-donating effect of the tert-butyl group.

Reaction Kinetics and Thermodynamic Profiles of Key Transformations

While specific kinetic and thermodynamic data for this compound are not extensively reported in the literature, we can infer the expected trends based on related compounds and theoretical principles.

A study on the atmospheric degradation of 3,3-dimethylbutanone (a structural analog lacking the chloro-substituted phenyl ring) with various radicals provides some insight into reaction rates. The rate coefficients for its reaction with Cl, OH, and NO₃ radicals were determined, highlighting the influence of the molecular structure on its atmospheric lifetime. copernicus.org

The following table provides hypothetical relative reaction rates for key transformations based on the structural features of this compound.

| Reaction Type | Substituent Effect | Expected Relative Rate |

| Nucleophilic Addition | 3'-Chloro (accelerating), 2,2-Dimethyl (retarding) | Moderate |

| Electrophilic Aromatic Substitution | 3'-Chloro (deactivating) | Slow |

| α-Proton Abstraction | 3'-Chloro (acidifying) | Moderate |

Intermediate Characterization and Reaction Pathway Elucidation

The elucidation of reaction pathways often relies on the characterization of transient intermediates. Spectroscopic techniques are invaluable for this purpose.

Spectroscopic Characterization: For reactions involving this compound, intermediates could potentially be studied using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to observe changes in the chemical environment of protons and carbons, and Infrared (IR) spectroscopy to monitor the disappearance of the carbonyl stretch and the appearance of new functional group vibrations. For very short-lived intermediates, techniques like flash photolysis coupled with time-resolved spectroscopy may be necessary.

Reaction Pathway Elucidation: By combining kinetic data, product analysis, and intermediate characterization, a detailed reaction mechanism can be proposed. For example, in a nucleophilic addition reaction, the mechanism would involve the initial attack of the nucleophile on the carbonyl carbon to form a tetrahedral intermediate, followed by protonation (if necessary) to yield the final product. Isotope labeling studies could also be employed to trace the path of atoms throughout the reaction and provide further evidence for a proposed mechanism.

Spectroscopic Data for this compound Not Publicly Available

Despite a comprehensive search for the spectroscopic characterization data of the chemical compound this compound (CAS No. 53226-55-4), the specific experimental data for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra are not available in publicly accessible databases.

A thorough investigation using the compound's systematic name, various synonyms such as 1-(3-chlorophenyl)-2,2-dimethylpropan-1-one, and its CAS number did not yield any published experimental spectra. While the synthesis of this compound is documented, indicating that such analytical data would have been collected to confirm its structure, this information does not appear to be publicly archived or readily available.

Consequently, the detailed analysis requested for the article, including ¹H and ¹³C NMR chemical shifts, coupling constants, quaternary carbon assignments, and specific vibrational frequencies for IR and Raman spectroscopy, cannot be provided at this time. The creation of an accurate and scientifically sound article on the spectroscopic methodologies for the structural elucidation of this compound is contingent on the availability of this primary experimental data.

Further investigation into proprietary chemical databases or direct contact with researchers who have synthesized this compound may be required to obtain the necessary spectroscopic information.

Spectroscopic Characterization Methodologies for Structural Elucidation of 3 Chloro 2,2 Dimethylpropiophenone

Infrared (IR) and Raman Spectroscopy

Fingerprint Region Interpretation for Structural Confirmation

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. While the higher frequency region (4000-1500 cm⁻¹) is useful for identifying specific bonds like C=O and C-H, the fingerprint region (1500-600 cm⁻¹) provides a unique and complex pattern of absorption bands that is characteristic of the molecule as a whole. This region is rich with signals arising from the bending vibrations of C-H, C-C, C-O, and C-N single bonds, as well as skeletal vibrations of the entire molecule. mdpi.com

For 3'-Chloro-2,2'-dimethylpropiophenone, the fingerprint region is instrumental for confirming its specific isomeric structure. While a complete experimental spectrum is not publicly available, the expected vibrations based on its structure would include:

Aromatic Ring Vibrations: Multiple sharp bands corresponding to the C-C stretching and in-plane and out-of-plane bending vibrations of the substituted benzene (B151609) ring. The substitution pattern (meta) influences the exact position of these bands, particularly the C-H out-of-plane bending vibrations.

Alkyl Group Vibrations: Bending vibrations associated with the tert-butyl group, including methyl rocking and scissoring modes.

C-Cl Stretch: A strong absorption band characteristic of the carbon-chlorine bond stretch. In aromatic chloro compounds, this band typically appears in the 1100-800 cm⁻¹ range. For a related compound, 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one, C-Cl group bands were observed at 1092 and 836 cm⁻¹. mdpi.com

Carbonyl Bend: Bending vibrations associated with the C-C(=O)-C skeleton of the ketone.

The unique combination of these absorptions in the fingerprint region serves as a definitive signature, allowing differentiation from other isomers and related compounds.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers significant structural information.

Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Patterns and Diagnostic Ions

The method of ionization dramatically influences the resulting mass spectrum.

Electron Ionization (EI): EI is a high-energy technique that causes extensive fragmentation of the parent molecule. The fragmentation pattern is highly reproducible and provides a wealth of structural data. For ketones, the most significant fragmentation pathway is typically alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. libretexts.org

For this compound (Molecular Weight: 196.67 g/mol pharmaffiliates.com), the following fragmentation pathways are predicted:

Alpha-cleavage leading to the loss of the stable tert-butyl radical. This generates the 3-chlorobenzoyl cation, which is expected to be a prominent peak. Due to the natural isotopic abundance of chlorine (~75% ³⁵Cl and ~25% ³⁷Cl), this ion will appear as a pair of peaks (M and M+2) separated by two mass units with a characteristic 3:1 intensity ratio.

Alpha-cleavage leading to the loss of the 3-chlorophenyl radical. This generates the highly stable tert-butyl cation, which is often the base peak (most abundant ion) in the spectrum of pivalophenones. docbrown.infolibretexts.org

Loss of CO: The 3-chlorobenzoyl cation can further fragment by losing a neutral carbon monoxide molecule to form the 3-chlorophenyl cation.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in minimal fragmentation. It is most often used to observe the intact molecule, usually as a protonated species [M+H]⁺. For this compound, ESI would be expected to produce a strong signal for the protonated molecular ion, also showing the characteristic 3:1 chlorine isotopic pattern at m/z 197 and 199.

Table 1: Predicted Diagnostic Ions in the Mass Spectrum of this compound

| Ion Structure | Fragmentation Pathway | Predicted m/z | Ionization Mode |

|---|---|---|---|

| [C₁₁H₁₃³⁵ClO]⁺ | Molecular Ion | 196 | EI |

| [C₁₁H₁₃³⁷ClO]⁺ | Molecular Ion (Isotope) | 198 | EI |

| [C₇H₄³⁵ClO]⁺ | α-cleavage (Loss of •C(CH₃)₃) | 139 | EI |

| [C₇H₄³⁷ClO]⁺ | α-cleavage (Loss of •C(CH₃)₃) | 141 | EI |

| [C₄H₉]⁺ | α-cleavage (Loss of •C₆H₄Cl) | 57 | EI |

| [C₆H₄³⁵Cl]⁺ | Loss of CO from [C₇H₄ClO]⁺ | 111 | EI |

| [C₆H₄³⁷Cl]⁺ | Loss of CO from [C₇H₄ClO]⁺ | 113 | EI |

| [C₁₁H₁₄³⁵ClO]⁺ | Protonation [M+H]⁺ | 197 | ESI |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

While standard mass spectrometry provides integer mass-to-charge ratios, High-Resolution Mass Spectrometry (HRMS) can measure m/z values to four or more decimal places. This high level of precision allows for the unambiguous determination of a molecule's elemental formula. kobv.de By comparing the experimentally measured accurate mass to the calculated theoretical mass, the correct formula can be assigned with high confidence. This is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

For this compound, HRMS would be used to confirm the elemental formula C₁₁H₁₃ClO.

Table 2: Theoretical Exact Masses for HRMS Verification

| Ion Formula | Isotope | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| C₁₁H₁₃³⁵ClO | ³⁵Cl | 196.06824 |

| C₁₁H₁₃³⁷ClO | ³⁷Cl | 198.06529 |

| C₁₁H₁₄³⁵ClO | ³⁵Cl (Protonated) | 197.07599 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine bond lengths, bond angles, and torsional angles with very high precision. This provides an unambiguous confirmation of the molecular structure and its conformation in the solid state.

A review of published scientific literature indicates that single-crystal X-ray diffraction data for this compound is not currently available. While crystallographic data exists for the related, but structurally different, compound 3'-Chloropropiophenone nih.gov, the specific solid-state structure of this compound has not been reported. Therefore, experimental details regarding its crystal system, space group, and unit cell dimensions remain undetermined.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one |

| 3'-Chloropropiophenone |

Computational Chemistry and Theoretical Studies of 3 Chloro 2,2 Dimethylpropiophenone

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3'-Chloro-2,2'-dimethylpropiophenone, these calculations would begin with the optimization of its molecular geometry. This process seeks to find the most stable three-dimensional arrangement of atoms by minimizing the total electronic energy. Methods such as Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT), are employed to achieve this.

Interactive Table: Predicted Geometrical Parameters for this compound

Note: The following data is illustrative and based on typical values obtained from DFT calculations for similar aromatic ketones. Actual values would require specific computation.

| Parameter | Predicted Value |

| C=O Bond Length | ~1.22 Å |

| C-Cl Bond Length | ~1.75 Å |

| Phenyl Ring C-C Bond Lengths | ~1.39 - 1.41 Å |

| C-C (Propyl Chain) Bond Lengths | ~1.53 - 1.55 Å |

| Dihedral Angle (Phenyl Ring - Carbonyl) | ~30° - 50° |

Density Functional Theory (DFT) Applications for Reactivity Prediction and Spectroscopic Parameter Correlation

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for molecules of this size. chemrxiv.org DFT calculations, often using hybrid functionals like B3LYP, can provide a wealth of information beyond simple geometry optimization. researchgate.net

For this compound, DFT can be used to predict various reactivity descriptors. These are derived from the calculated electronic structure and help in understanding how the molecule might behave in chemical reactions. Furthermore, DFT is instrumental in correlating theoretical results with experimental spectroscopic data. For example, calculated vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of spectral bands.

Interactive Table: Illustrative DFT-Calculated Reactivity Descriptors

Note: This data is hypothetical and serves to illustrate the output of DFT calculations.

| Descriptor | Illustrative Value | Implication for Reactivity |

| Ionization Potential | ~8.5 eV | Energy required to remove an electron. |

| Electron Affinity | ~1.2 eV | Energy released upon gaining an electron. |

| Global Hardness | ~3.65 eV | Resistance to change in electron distribution. |

| Electronegativity | ~4.85 eV | Tendency to attract electrons. |

Conformational Analysis and Potential Energy Surface Exploration

The presence of rotatable single bonds in this compound—specifically the bond between the carbonyl carbon and the phenyl ring, and the bond between the carbonyl carbon and the tert-butyl group—gives rise to different possible conformations. A conformational analysis is crucial to identify the most stable conformer(s) and the energy barriers between them.

This is achieved by systematically rotating the relevant dihedral angles and calculating the energy at each step to map out the potential energy surface (PES). wayne.educhemrxiv.org The PES reveals the low-energy conformers (local minima) and the transition states that connect them. For this compound, the major conformational question is the rotational orientation of the 3-chlorophenyl group relative to the bulky 2,2-dimethylpropanoyl group. The interplay between electronic effects (conjugation) and steric hindrance will dictate the preferred conformation. Studies on similar molecules, like 3-fluoro-1-propanol, have shown the complexity of conformational equilibria that can be unraveled through such computational scans. nih.gov

Molecular Orbital Theory and Frontier Orbital Analysis for Reactivity Insights

Molecular Orbital (MO) theory provides a detailed picture of the electronic distribution within a molecule. researchgate.netresearchgate.netchemicalbook.comyoutube.com Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and spatial distributions of these orbitals are key to understanding a molecule's reactivity.

For this compound, the HOMO is expected to be located primarily on the 3-chlorophenyl ring, which is electron-rich due to the pi system. The LUMO is likely to be centered on the carbonyl group, which is electrophilic. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity. wikipedia.org Analysis of the HOMO and LUMO can predict sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net

Interactive Table: Hypothetical Frontier Orbital Data

Note: These values are illustrative for a molecule of this type.

| Orbital | Energy (eV) | Primary Location |

| HOMO | -6.8 | 3-Chlorophenyl ring |

| LUMO | -1.5 | Carbonyl group (C=O) |

| HOMO-LUMO Gap | 5.3 | Entire molecule |

Intermolecular Interactions and Solvent Effects through Computational Modeling

Computational models can also be used to study how this compound interacts with other molecules, including solvent molecules. Understanding these interactions is crucial as they can significantly influence reaction rates and equilibria.

The molecular electrostatic potential (MEP) map is a useful tool for visualizing the charge distribution on the molecule's surface. researchgate.net For this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygen and the chlorine atom, indicating regions susceptible to electrophilic attack or hydrogen bonding. Positive potential (blue) would be expected around the hydrogen atoms of the phenyl ring.

Solvent effects can be modeled either explicitly, by including individual solvent molecules in the calculation, or implicitly, using a polarizable continuum model (PCM). These models can predict how properties like conformational stability and reactivity change in different solvent environments. For instance, a polar solvent would likely stabilize conformations with a larger dipole moment. Studies on related compounds have shown that molecular parameters and chemical properties can be significantly affected by the solvent polarity. researchgate.net

Chemical Reactivity and Transformations of 3 Chloro 2,2 Dimethylpropiophenone

Functional Group Transformations of the Ketone Moiety

The carbonyl group is the most reactive site in 3'-Chloro-2,2'-dimethylpropiophenone, susceptible to both reduction and addition reactions.

Carbonyl Reductions (e.g., to alcohols, alkanes)

The ketone functionality of this compound can be reduced to either a secondary alcohol or fully to a methylene (B1212753) group (an alkane), depending on the reagents and reaction conditions employed.

Reduction to Alcohols: The reduction of the carbonyl group to a secondary alcohol, 1-(3-chlorophenyl)-2,2-dimethylpropan-1-ol, can be achieved using various hydride reagents. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) are effective for this transformation. Given the steric bulk of the tert-butyl group adjacent to the carbonyl, the reaction rate may be slower compared to less hindered ketones.

| Reagent | Product | Reaction Type |

| Sodium Borohydride (NaBH₄) | 1-(3-chlorophenyl)-2,2-dimethylpropan-1-ol | Hydride Reduction |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(3-chlorophenyl)-2,2-dimethylpropan-1-ol | Hydride Reduction |

Reduction to Alkanes: Complete reduction of the carbonyl group to a methylene group, yielding 1-chloro-3-(2,2-dimethylpropyl)benzene, requires more forceful conditions. Two classical methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.

Clemmensen Reduction: This method involves heating the ketone with amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid. The strongly acidic conditions are generally compatible with the chloro-substituted aromatic ring.

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. The basic conditions of the Wolff-Kishner reaction are also well-suited for substrates with acid-sensitive functional groups.

| Reaction Name | Reagents | Product |

| Clemmensen Reduction | Amalgamated Zinc (Zn(Hg)), Hydrochloric Acid (HCl) | 1-chloro-3-(2,2-dimethylpropyl)benzene |

| Wolff-Kishner Reduction | Hydrazine (N₂H₄), Potassium Hydroxide (KOH) | 1-chloro-3-(2,2-dimethylpropyl)benzene |

Carbonyl Additions (e.g., Grignard, organolithium, Wittig reactions)

The electrophilic carbon of the carbonyl group is a prime target for nucleophilic attack by organometallic reagents and ylides.

Grignard and Organolithium Reactions: Addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) to this compound results in the formation of a tertiary alcohol. sigmaaldrich.com The reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide. The choice of the 'R' group in the organometallic reagent determines the nature of the third substituent on the alcohol carbon. For example, reacting this compound with methylmagnesium bromide would yield 2-(3-chlorophenyl)-3,3-dimethylbutan-2-ol.

Wittig Reaction: The Wittig reaction provides a powerful method for converting ketones into alkenes. wikipedia.org This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which attacks the carbonyl carbon. wikipedia.org The reaction proceeds through a four-membered ring intermediate known as an oxaphosphetane, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide as a stable byproduct. organic-chemistry.orgmasterorganicchemistry.com For this compound, a Wittig reaction with an appropriate ylide can be used to synthesize various 1-(3-chlorophenyl)-2,2-dimethyl-1-alkenes. The steric hindrance from the tert-butyl group might necessitate more reactive ylides or longer reaction times. wikipedia.orgcommonorganicchemistry.com

| Reaction Type | Reagent Type | Generic Product |

| Grignard Reaction | R-MgX | Tertiary Alcohol |

| Organolithium Reaction | R-Li | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

Reactions Involving the Alpha-Carbon Positions

Considerations for Alpha-Hydrogen Abstraction and Enolate Formation

A critical structural feature of this compound is the absence of hydrogens on the alpha-carbon atom (the carbon adjacent to the carbonyl group on the aliphatic side). This carbon is quaternary, bonded to the carbonyl carbon and three methyl groups (as part of the tert-butyl group).

Consequently, the typical alpha-hydrogen abstraction to form an enolate under basic conditions is not possible at this position. libretexts.org Reactions that rely on the formation of such an enolate, like the standard aldol (B89426) condensation or alpha-halogenation under basic conditions, will not proceed from this side of the ketone. The other alpha-position is the sp²-hybridized carbon of the benzene (B151609) ring, which is not amenable to deprotonation under standard enolate-forming conditions.

Directed Functionalization at the Alpha-Positions

Due to the lack of alpha-hydrogens, directed functionalization at the aliphatic alpha-position via enolate chemistry is not a viable pathway. Alternative strategies would be required to modify the tert-butyl group, likely involving radical reactions under harsh conditions, which are generally less selective.

Aromatic Ring Modifications

The aromatic ring of this compound is substituted with a chlorine atom and a propionyl group. The chlorine atom is a deactivating but ortho, para-directing substituent for electrophilic aromatic substitution, while the propionyl group is a deactivating and meta-directing substituent. The combined effect of these two groups will direct incoming electrophiles to specific positions on the ring, primarily the positions ortho to the chlorine and meta to the acyl group.

Potential electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Further halogenation (e.g., with Br₂ and a Lewis acid catalyst like FeBr₃) could occur.

Friedel-Crafts Acylation/Alkylation: These reactions are generally not feasible due to the presence of the deactivating acyl group on the ring.

Nucleophilic aromatic substitution, where the chlorine atom is replaced by another nucleophile, is also a possibility, though it typically requires harsh conditions (high temperature and pressure) or the presence of strongly electron-withdrawing groups ortho or para to the leaving group.

Electrophilic Aromatic Substitution on the Chlorinated Phenyl Ring

The propiophenone (B1677668) group on the aromatic ring is a deactivating group and a meta-director for electrophilic aromatic substitution. The chlorine atom is also a deactivating group but an ortho-, para-director. In the case of this compound, the positions ortho and para to the chlorine are activated, while the positions ortho and meta to the propiophenone group are deactivated. Therefore, the directing effects of the two substituents are in opposition.

The steric hindrance from the 2,2-dimethylpropyl group can also influence the regioselectivity of incoming electrophiles. Due to these competing effects, electrophilic aromatic substitution on this compound can lead to a mixture of products, and the reaction conditions must be carefully controlled to achieve a desired outcome. For instance, nitration or halogenation would likely yield a complex mixture of isomers.

Nucleophilic Aromatic Substitution Adjacent to the Chlorine

The chlorine atom on the phenyl ring of this compound is generally unreactive towards nucleophilic aromatic substitution (SNAr). This is because the ring is not activated by strongly electron-withdrawing groups in positions ortho or para to the chlorine. The propiophenone group at the meta position does not provide sufficient activation for the reaction to proceed under standard conditions. Consequently, harsh reaction conditions, such as high temperatures and pressures, would be necessary to facilitate this transformation.

Palladium-Catalyzed Cross-Coupling Reactions at the Chlorinated Position

The chlorine atom of this compound is a suitable handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

| Reaction Type | Catalyst/Ligand | Coupling Partner | Expected Product |

| Suzuki Coupling | Pd(OAc)₂/SPhos | Arylboronic acid | 3'-(Aryl)-2,2'-dimethylpropiophenone |

| Buchwald-Hartwig Amination | Pd₂(dba)₃/BINAP | Amine | 3'-(Amino)-2,2'-dimethylpropiophenone |

| Sonogashira Coupling | PdCl₂(PPh₃)₂/CuI | Terminal alkyne | 3'-(Alkynyl)-2,2'-dimethylpropiophenone |

| Heck Coupling | Pd(OAc)₂/P(o-tolyl)₃ | Alkene | 3'-(Alkenyl)-2,2'-dimethylpropiophenone |

| Stille Coupling | Pd(PPh₃)₄ | Organostannane | 3'-(Alkyl/Aryl)-2,2'-dimethylpropiophenone |

These reactions typically proceed in good yields under relatively mild conditions, making them a preferred method for the functionalization of the chlorinated phenyl ring. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction outcome.

Cleavage Reactions (e.g., Haller-Bauer Reaction with Sodium Amide)

The Haller-Bauer reaction involves the cleavage of a non-enolizable ketone by a strong base, such as sodium amide (NaNH₂). In the case of this compound, the α-carbon is sterically hindered by the two methyl groups, making it a suitable substrate for this reaction.

The reaction proceeds via nucleophilic attack of the amide ion on the carbonyl carbon, followed by cleavage of the carbon-carbon bond between the carbonyl group and the α-carbon. This results in the formation of a tertiary amide and a carbanion, which is subsequently protonated.

Reaction Scheme:

This compound + NaNH₂ → 3-Chlorobenzamide + tert-butyl anion

The tert-butyl anion is then protonated by the solvent or during aqueous workup to yield isobutane.

Derivatization for Advanced Chemical Synthesis

This compound serves as a versatile starting material for the synthesis of more complex molecules. The functional groups present in the molecule offer multiple sites for modification.

Potential Derivatization Strategies:

Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting alcohol can be further functionalized.

Grignard Reactions: The ketone can react with Grignard reagents (R-MgBr) to form tertiary alcohols.

Wittig Reaction: The carbonyl group can be converted to an alkene via the Wittig reaction, using a phosphorus ylide.

Functionalization via Cross-Coupling: As discussed in section 6.3.3, the chlorine atom can be replaced with a variety of substituents using palladium-catalyzed cross-coupling reactions.

These derivatization strategies allow for the introduction of diverse functional groups and the construction of complex molecular architectures, highlighting the utility of this compound as a building block in organic synthesis.

Applications of 3 Chloro 2,2 Dimethylpropiophenone As a Synthetic Intermediate

Role in the Construction of Complex Organic Molecules

While specific examples of using 3'-Chloro-2,2'-dimethylpropiophenone in the total synthesis of complex natural products or other intricate organic molecules are not prominently documented, its structure suggests several potential synthetic routes. The ketone functionality can serve as a handle for various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, or Grignard additions, to build more complex carbon skeletons. The presence of the chlorine atom on the aromatic ring opens up possibilities for cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, which are powerful tools for constructing complex aromatic and heteroaromatic systems.

A documented synthesis of this compound involves the reaction of 3-chlorobenzonitrile (B1581422) with tert-butylmagnesium chloride in the presence of a copper(I) chloride catalyst. sigmaaldrich.com This method provides a reliable route to access the ketone, which can then, in principle, be used as a building block for more elaborate structures.

The propiophenone (B1677668) scaffold is a common feature in many biologically active compounds. The introduction of a chlorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its bioactivity. Although direct evidence for this compound as a precursor to specific bioactive compounds is scarce, analogous chlorinated aromatic ketones are known intermediates in medicinal chemistry.

For instance, related structures like 3'-chloro-2-bromopropiophenone are utilized in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory drugs. sigmaaldrich.com Furthermore, various substituted propiophenones are key intermediates in the synthesis of drugs like bupropion (B1668061) analogues, which are used as antidepressants. masterorganicchemistry.com It is plausible that this compound could serve as a starting material for novel derivatives with potential therapeutic applications, leveraging the established bioactivity of the chlorinated propiophenone core.

The application of this compound in polymer chemistry and materials science is not well-documented. However, compounds with similar structural motifs, such as other halogenated propiophenones, have found use in these fields. For example, the incorporation of halogenated compounds into polymer backbones can enhance properties like flame retardancy and thermal stability.

The ketone group in this compound could potentially be used to synthesize specialty polymers. For example, it could be a monomer in condensation polymerization reactions or be modified to introduce a polymerizable group. The presence of the chloro- and tert-butyl groups could impart unique solubility, thermal, and mechanical properties to the resulting polymers.

The ketone functionality of this compound is a prochiral center, making it a suitable substrate for stereoselective reduction to form a chiral alcohol. The development of stereoselective methods to control the configuration of this newly formed stereocenter is a key area of interest in asymmetric synthesis. This can be achieved through two primary strategies: the use of chiral catalysts or the attachment of a chiral auxiliary.

Currently, there are no specific research articles detailing the stereoselective reduction or other stereoselective transformations of this compound. However, general methodologies for the asymmetric reduction of ketones are well-established and could be applied to this substrate. These methods often involve chiral borane (B79455) reagents or transition metal catalysts with chiral ligands.

The use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, is another powerful strategy. While no examples with this compound are reported, the general principle would involve converting the ketone to a chiral derivative, performing a diastereoselective reaction, and then cleaving the auxiliary.

Emerging Research Directions and Future Outlook for 3 Chloro 2,2 Dimethylpropiophenone Chemistry

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of chemical intermediates to minimize environmental impact. Traditional methods for synthesizing ketones like 3'-Chloro-2,2'-dimethylpropiophenone often involve stoichiometric reagents and harsh reaction conditions, leading to significant waste generation.

One of the key areas of development is the use of more environmentally friendly catalysts and solvent systems. For instance, research into the synthesis of related propiophenones has explored the use of solid acid catalysts, which can be easily separated from the reaction mixture and reused, reducing waste. researchgate.net The use of near-critical or supercritical water as a reaction medium is another promising approach, as it can eliminate the need for organic solvents and sometimes act as a catalyst itself. researchgate.net

A significant focus in making the synthesis of propiophenones greener is the reduction of hazardous reagents. For example, traditional Friedel-Crafts acylation reactions often employ aluminum trichloride, which is corrosive and generates acidic waste. chemicalbook.com Alternative, less hazardous catalysts are being investigated. Similarly, older oxidation methods using heavy metals like chromium are being replaced by cleaner oxidation technologies. google.com

The development of one-pot or tandem reactions also contributes to the sustainability of the synthesis. By combining multiple synthetic steps into a single operation, it is possible to reduce solvent usage, energy consumption, and purification steps. A Chinese patent describes a "green" synthesis of 3-methoxypropiophenone, a related compound, that emphasizes simple operation, recyclable solvents, and high yield, showcasing the industry's move towards more sustainable practices. google.com

| Green Chemistry Approach | Traditional Method | Potential Improvement for this compound Synthesis |

| Catalysis | Stoichiometric Lewis acids (e.g., AlCl₃) chemicalbook.com | Use of reusable solid acid catalysts or biocatalysts. |

| Solvents | Halogenated organic solvents (e.g., CH₂Cl₂) chemicalbook.com | Application of water, supercritical fluids, or biodegradable solvents. |

| Reagents | Use of hazardous materials (e.g., CrO₃) google.com | Replacement with cleaner oxidizing agents or catalytic oxidation. |

| Process | Multi-step synthesis with isolation of intermediates chemicalbook.com | Development of one-pot or tandem reaction sequences. |

Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved product quality, and greater efficiency. pharmoutsourcing.com The ability to precisely control reaction parameters such as temperature, pressure, and reaction time in a continuous flow reactor can lead to higher yields and selectivities. pharmoutsourcing.com

For reactions that are highly exothermic or involve unstable intermediates, flow chemistry provides a much safer alternative to large-scale batch reactors by minimizing the reaction volume at any given time. pharmoutsourcing.com This is particularly relevant for Grignard reactions, which are commonly used in the synthesis of ketones and can be difficult to control on a large scale in batch mode. pharmoutsourcing.com Continuous processing has been shown to improve the safety and quality of Grignard reactions, achieving higher enantiomeric excess in some cases. pharmoutsourcing.com

The synthesis of C-glycosides, which share some synthetic challenges with complex ketones, has benefited from flow chemistry, enabling reactions at higher temperatures and pressures to improve yields. nih.gov A two-step flow procedure involving a Wittig reaction followed by a Michael addition has been successfully developed, demonstrating the potential for multi-step syntheses in a continuous manner. nih.gov

Recent research has demonstrated the successful telescopic synthesis of 3-methoxypropiophenone using a continuous flow Grignard reaction, highlighting the applicability of this technology to closely related structures. researcher.life This approach can significantly reduce waste and improve process efficiency. researchgate.net The transition from batch to continuous production for fragrance intermediates has shown remarkable reductions in energy usage, costs, and CO2 emissions. researchgate.net

| Parameter | Batch Processing | Flow Chemistry |

| Safety | Higher risk with large volumes of hazardous materials. pharmoutsourcing.com | Reduced risk due to small reaction volumes. pharmoutsourcing.com |

| Heat Transfer | Less efficient, potential for thermal runaways. pharmoutsourcing.com | Highly efficient, precise temperature control. pharmoutsourcing.com |

| Product Quality | Can have lower selectivity and yield. pharmoutsourcing.com | Often results in higher yields and purities. pharmoutsourcing.com |

| Scalability | Can be challenging and require process redesign. | More straightforward to scale up by running the system for longer. |

Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis, offering novel reaction pathways that are often inaccessible through traditional thermal methods. These techniques utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions.

While specific photocatalytic or electrocatalytic transformations of this compound are not yet widely reported, the general principles can be applied to its synthesis and derivatization. For instance, photocatalysis could enable novel C-H activation reactions on the aromatic ring or the aliphatic side chain, allowing for the introduction of new functional groups without the need for pre-functionalized starting materials.

Electrocatalysis could provide a green alternative for oxidation or reduction reactions involved in the synthesis or modification of the ketone. For example, the reduction of the carbonyl group to an alcohol, a common transformation, could potentially be achieved with high selectivity using electrochemical methods, avoiding the use of metal hydride reducing agents.

Machine Learning and AI-Driven Retrosynthesis and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical synthesis by accelerating the discovery of new reaction pathways and predicting reaction outcomes. chemcopilot.comnih.gov These computational tools can analyze vast datasets of chemical reactions to identify patterns and make predictions with high accuracy. researchgate.net

Furthermore, machine learning models can predict the feasibility and outcome of a chemical reaction, including potential side products and optimal reaction conditions. nih.gov This predictive power can significantly reduce the number of experiments needed, saving time and resources. chemcopilot.com For instance, a multiscale, data-driven approach using deep highway networks has shown an 82.9% success rate in generating valid reactants from retrosynthetic predictions for pharmaceutical molecules. nih.gov The development of large, high-quality reaction datasets is crucial for training these models and improving their predictive accuracy. nih.gov

The integration of AI in chemistry is not about replacing chemists but empowering them with powerful predictive tools to accelerate discovery and innovation. nih.govresearchgate.net

Design and Synthesis of Novel Derivatives with Tunable Reactivity

The core structure of this compound serves as a scaffold for the design and synthesis of novel derivatives with tailored properties and reactivity. The presence of the chlorine atom on the phenyl ring and the carbonyl group provides two key handles for chemical modification.

The chlorine atom can be replaced or modified through various cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce a wide range of substituents. nih.gov This allows for the synthesis of a library of compounds with diverse electronic and steric properties, which can be valuable in medicinal chemistry and materials science. For example, the synthesis of novel cholinesterase inhibitors has been achieved through Suzuki coupling of halogenated heterocyclic compounds. nih.gov

The carbonyl group is another versatile site for derivatization. It can be reduced to an alcohol, which can then be further functionalized. google.com It can also undergo condensation reactions to form imines, enamines, or other functional groups. The synthesis of N-substituted-3-chloro-2-azetidinones from related starting materials demonstrates the potential for creating complex heterocyclic structures from ketone precursors. mdpi.com

The combination of these modifications allows for the creation of derivatives with tunable reactivity. For example, modifying the substituents on the phenyl ring can alter the electrophilicity of the carbonyl carbon, influencing its reactivity towards nucleophiles. This ability to fine-tune the chemical properties of the molecule is crucial for developing new catalysts, functional materials, and biologically active compounds.

Q & A

Q. How can researchers differentiate between the compound’s direct enzyme inhibition and off-target effects in complex biological systems?

- Methodology :

- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-ATP in kinase assays) to confirm target engagement.

- CRISPR Knockout Models : Compare activity in wild-type vs. target gene-KO cell lines to isolate off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.